Biotin-PEG4-hydrazide TFA

Spacer Arm Steric Hindrance Avidin-Biotin Binding

Researchers using non-pegylated biotin hydrazides often face poor aqueous solubility and protein aggregation, compromising labeling efficiency and assay reproducibility. Biotin-PEG4-hydrazide (TFA) eliminates these issues with a hydrophilic PEG4 spacer that confers membrane impermeability for selective cell-surface labeling and a 31.3 Å reach that minimizes steric hindrance during streptavidin capture. • Prevents protein aggregation upon conjugation-a key failure point of Biotin Hydrazide and Biotin-LC-Hydrazide. • Enables site-specific antibody labeling via oxidized Fc glycans, preserving antigen-binding activity. • Serves as a validated PEG linker in PROTAC synthesis, where defined PEG4 length is critical for ternary complex formation. Supplied as TFA salt for enhanced handling. Consistent purity (≥98%) and reliable global logistics support both exploratory research and scaled PROTAC development programs.

Molecular Formula C23H40F3N5O9S
Molecular Weight 619.7 g/mol
Cat. No. B11929119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-hydrazide TFA
Molecular FormulaC23H40F3N5O9S
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1
InChIKeyWNVSDNSIKBEFPO-KYCOEFPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-hydrazide (TFA): Aldehyde-Reactive Biotinylation Linker


Biotin-PEG4-hydrazide (TFA) is a bioconjugation reagent that combines a biotin moiety for high-affinity (strept)avidin binding with a hydrazide functional group for carbonyl-specific reactivity, linked through a linear tetra(ethylene glycol) (PEG4) spacer . The compound is commonly formulated as its trifluoroacetate (TFA) salt and is employed as an aldehyde/ketone-reactive biotinylation reagent for labeling glycoproteins and other oxidized carbohydrate-containing molecules, as well as a PEG-based linker in the synthesis of proteolysis targeting chimeras (PROTACs) .

Why Biotin-PEG4-hydrazide (TFA) Cannot Be Substituted


While the hydrazide functional group is conserved across biotin hydrazide reagents, the specific molecular architecture—namely, the presence and length of the PEG spacer—fundamentally alters physicochemical properties that dictate experimental performance. Non-pegylated biotin hydrazides (e.g., Biotin Hydrazide) and those with hydrocarbon spacers (e.g., Biotin-LC-Hydrazide) exhibit poor aqueous solubility and are known to promote protein aggregation upon conjugation [1]. In contrast, the PEG4 spacer of Biotin-PEG4-hydrazide (TFA) confers hydrophilicity and a defined 31.3 Å reach, which directly prevents aggregation and reduces steric hindrance during (strept)avidin capture, leading to demonstrably different outcomes in labeling efficiency and assay robustness . Generic substitution disregards these spacer-driven performance differences, potentially compromising data quality in purification, detection, and PROTAC development workflows.

Biotin-PEG4-hydrazide (TFA) Differentiation Evidence


Extended Spacer Arm Reduces Steric Hindrance

The PEG4 spacer in Biotin-PEG4-hydrazide provides a total spacer arm length of 31.3 Å, which is the longest among commercially available biotin hydrazide reagents. This extended reach significantly reduces steric hindrance when the biotinylated target is captured by avidin or streptavidin . By comparison, Biotin-LC-Hydrazide features a 24.7 Å spacer, while Biotin Hydrazide (no spacer) effectively has a negligible reach, both of which restrict accessibility of the biotin moiety to the binding pocket of (strept)avidin [1].

Spacer Arm Steric Hindrance Avidin-Biotin Binding

Aqueous Solubility Prevents Protein Aggregation

Non-pegylated biotin hydrazides (e.g., Biotin Hydrazide) and hydrocarbon-spacer variants (e.g., Biotin-LC-Hydrazide) are water-insoluble and have been documented to reduce the solubility of modified proteins, often leading to aggregation and precipitation [1]. In contrast, the hydrophilic PEG4 chain in Biotin-PEG4-hydrazide (TFA) confers water solubility to the reagent itself and transfers this property to the biotinylated conjugate, effectively preventing aggregation of labeled proteins stored in solution . Quantitative solubility data shows Biotin Hydrazide has a limited solubility of ≤20 mg/mL in DMSO and is poorly soluble in water, whereas Biotin-PEG4-hydrazide is freely soluble in aqueous buffers due to the PEG4 spacer .

Solubility Aggregation Protein Stability

Membrane Impermeability Enables Surface-Selective Labeling

The hydrophilic PEG4 spacer prevents Biotin-PEG4-hydrazide from readily penetrating intact cell membranes, restricting labeling to extracellular glycoproteins. This property enables selective profiling of cell surface glycoproteins without intracellular contamination . In direct contrast, Biotin-LC-Hydrazide, which contains a hydrophobic hydrocarbon spacer, is membrane permeable and will label intracellular glycoproteins indiscriminately [1].

Cell Surface Labeling Membrane Impermeability Glycoproteomics

PROTAC Linker: Validated for Targeted Protein Degradation

Biotin-PEG4-hydrazide (TFA) is widely documented and validated as a PEG-based PROTAC linker used in the synthesis of proteolysis targeting chimeras (PROTACs) . While other biotin hydrazides may share the hydrazide functionality, they lack the defined PEG4 spacer length and aqueous solubility required for efficient PROTAC ternary complex formation and cellular activity. The PEG4 spacer provides optimal distance and flexibility between the E3 ligase ligand and target protein ligand, a parameter critical for successful ubiquitination and degradation [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Biotin-PEG4-hydrazide (TFA) Applications


Cell Surface Glycoproteomics and Membrane Protein Pull-Down

Biotin-PEG4-hydrazide (TFA) is the reagent of choice for selectively biotinylating cell surface glycoproteins on intact cells. Its membrane impermeability (due to the hydrophilic PEG4 spacer) ensures labeling is restricted to extracellular domains, enabling clean enrichment of plasma membrane proteins for mass spectrometry or western blot analysis. The 31.3 Å spacer arm minimizes steric hindrance during streptavidin bead capture, significantly improving pull-down efficiency compared to shorter or non-pegylated biotin hydrazides .

PROTAC Synthesis for Targeted Degradation

As a validated PEG-based linker, Biotin-PEG4-hydrazide (TFA) is utilized to conjugate an E3 ubiquitin ligase ligand to a target protein ligand in PROTAC development. The defined PEG4 length and flexibility are critical for achieving the optimal spatial orientation required for productive ternary complex formation and subsequent ubiquitination. Its aqueous solubility facilitates handling and conjugation steps in organic-aqueous mixed solvent systems commonly employed in PROTAC synthesis .

Site-Specific Antibody Biotinylation for Immunoassays

For antibody labeling, Biotin-PEG4-hydrazide (TFA) offers distinct advantages over amine-reactive biotinylation reagents. By targeting periodate-oxidized carbohydrate moieties on the Fc region, it enables site-specific labeling away from the antigen-binding site, preserving antibody functionality. The PEG4 spacer enhances aqueous solubility of the biotinylated antibody conjugate, preventing aggregation and precipitation during long-term storage—a common issue with non-pegylated biotin hydrazides that can compromise assay reproducibility .

Technical Documentation Hub

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